molecular formula C5H9NO3 B1313022 Morpholine-4-carboxylic Acid CAS No. 50881-96-4

Morpholine-4-carboxylic Acid

Cat. No. B1313022
M. Wt: 131.13 g/mol
InChI Key: STUHQDIOZQUPGP-UHFFFAOYSA-N
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Patent
US06420364B1

Procedure details

The title compound is prepared from morpholine-4-carboxylic acid [1-(4-cyano-piperidin-4-ylcarbamoyl)-3,3-dimethyl-butyl]-amide hydrochloride and 4-morpholine carbonyl chloride in the presence of a tertiary amine base such as N-methylmorpholine in a solvent such as methylene chloride.
Name
morpholine-4-carboxylic acid [1-(4-cyano-piperidin-4-ylcarbamoyl)-3,3-dimethyl-butyl]-amide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(C1(NC(C(N[C:20]([N:22]2[CH2:27][CH2:26][O:25][CH2:24][CH2:23]2)=[O:21])CC(C)(C)C)=O)CCNCC1)#N.N1(C(Cl)=O)CC[O:31]CC1.CN1CCOCC1>C(Cl)Cl>[N:22]1([C:20]([OH:21])=[O:31])[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1 |f:0.1|

Inputs

Step One
Name
morpholine-4-carboxylic acid [1-(4-cyano-piperidin-4-ylcarbamoyl)-3,3-dimethyl-butyl]-amide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(#N)C1(CCNCC1)NC(=O)C(CC(C)(C)C)NC(=O)N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)C(=O)Cl
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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